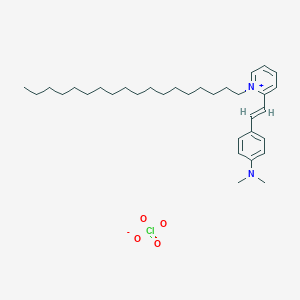

2-(4-Dimethylaminostyryl)-1-octadecylpyridinium perchlorate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Dimethylaminostyryl)-1-octadecylpyridinium perchlorate is a synthetic organic compound known for its unique photophysical properties. It belongs to the class of styryl dyes, which are characterized by their ability to absorb and emit light at specific wavelengths. This compound is particularly notable for its applications in fluorescence microscopy and as a probe for studying biological systems.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Dimethylaminostyryl)-1-octadecylpyridinium perchlorate typically involves a multi-step process. One common method starts with the preparation of 4-dimethylaminobenzaldehyde and 1-octadecylpyridinium iodide. These intermediates are then subjected to a condensation reaction in the presence of a base, such as sodium hydroxide, to form the styryl dye. The final step involves the addition of perchloric acid to yield the perchlorate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Dimethylaminostyryl)-1-octadecylpyridinium perchlorate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinium ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced styryl derivatives.

Substitution: Various substituted pyridinium compounds.

Applications De Recherche Scientifique

Dye Chemistry

- Solvatochromism : The compound exhibits solvatochromic properties, making it useful as an environmental probe. Solvatochromic dyes are essential for studying solvent effects on chemical reactions and can serve as indicators for environmental changes .

- Fluorescent Probes : Due to its fluorescence properties, it can be employed in fluorescence microscopy and imaging techniques, allowing researchers to visualize cellular processes in real-time.

Biomedical Diagnostics

- Diagnostic Assays : The compound is utilized in the development of diagnostic assays, particularly in hematology and histology. Its ability to label biological tissues enhances the contrast in imaging techniques, facilitating better diagnosis .

- Cell Labeling : As a fluorescent dye, it can be used for labeling cells in various biological studies, aiding in tracking cell movement and behavior under different conditions.

Radiation Dosimetry

- Self-Indicating Dosimeters : The compound has been explored for use in radiation dosimeters that provide instant visual feedback upon exposure to radiation. These dosimeters change color based on the dose received, making them valuable for monitoring radiation exposure in medical settings and during nuclear incidents .

- High-Energy Radiation Monitoring : Its sensitivity to high-energy radiation (like X-rays) allows it to be integrated into systems designed for real-time monitoring of radiation levels, which is crucial for safety in environments exposed to such hazards .

Case Study 1: Environmental Monitoring

A study demonstrated the use of solvatochromic dyes, including derivatives of pyridinium compounds, for monitoring changes in environmental conditions. The ability of these dyes to indicate solvent polarity changes was effectively used to assess water quality and detect pollutants.

Case Study 2: Medical Imaging

Research involving the application of pyridinium dyes in fluorescence microscopy highlighted their effectiveness in enhancing image quality during cellular imaging. The study showed significant improvements in the visualization of cellular structures when using these dyes compared to conventional methods.

Case Study 3: Radiation Safety

A patent describes a self-indicating dosimeter incorporating this compound that provides immediate visual feedback on radiation exposure levels. This innovation enhances safety protocols for first responders and medical personnel during radiation emergencies by allowing quick assessment of exposure levels .

Mécanisme D'action

The compound exerts its effects primarily through its ability to absorb and emit light. Upon excitation by a specific wavelength of light, the compound transitions to an excited state and subsequently returns to the ground state by emitting light at a different wavelength. This fluorescence property makes it an excellent tool for imaging and detection. The molecular targets and pathways involved include interactions with cellular membranes and proteins, where the compound can bind and fluoresce, providing valuable information about the biological environment.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Dimethylaminostyryl)-1-methylpyridinium iodide

- 4-(4-Dimethylaminostyryl)-1-methylpyridinium iodide

- 2-(4-Dimethylaminostyryl)-1-ethylpyridinium iodide

Uniqueness

2-(4-Dimethylaminostyryl)-1-octadecylpyridinium perchlorate stands out due to its long alkyl chain, which enhances its solubility in non-polar solvents and its ability to integrate into lipid membranes. This property makes it particularly useful for studying membrane dynamics and interactions in biological systems.

Activité Biologique

2-(4-Dimethylaminostyryl)-1-octadecylpyridinium perchlorate (DASP) is a compound that has garnered attention due to its potential biological activities, particularly in the context of cellular interactions and therapeutic applications. This article explores the biological activity of DASP, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

DASP is a quaternary ammonium compound characterized by a long hydrophobic alkyl chain (octadecyl) and a dimethylamino group attached to a styryl moiety. This unique structure contributes to its amphiphilic nature, facilitating interactions with biological membranes.

The biological activity of DASP can be attributed to several mechanisms:

- Membrane Interaction : DASP's hydrophobic tail allows it to integrate into lipid bilayers, which can disrupt membrane integrity and influence cellular signaling pathways.

- Cellular Uptake : The cationic nature of DASP enhances its uptake into cells through electrostatic interactions with negatively charged membrane components.

- Inhibition of Ion Channels : Studies suggest that DASP may inhibit specific ion channels, altering cellular excitability and signaling.

Biological Effects

DASP exhibits a range of biological effects, including:

- Antimicrobial Activity : DASP has demonstrated efficacy against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

- Cytotoxicity : In cancer research, DASP has shown potential cytotoxic effects on tumor cells, possibly through apoptosis induction. This effect is dose-dependent and varies across different cell lines.

- Neuroprotective Effects : Preliminary studies indicate that DASP may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disease models.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Neuroprotection | Reduces oxidative stress in neuronal cultures |

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial properties of DASP against common pathogens. Results indicated that DASP exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. The mechanism was primarily attributed to membrane disruption, leading to increased permeability and eventual cell death.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro studies on various cancer cell lines revealed that DASP induced apoptosis at concentrations above 25 µg/mL. Flow cytometry analysis demonstrated increased annexin V binding, indicating early apoptotic events. Additionally, Western blot analyses showed upregulation of pro-apoptotic proteins (BAX) and downregulation of anti-apoptotic proteins (BCL-2), supporting the hypothesis that DASP activates intrinsic apoptotic pathways.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of DASP is crucial for evaluating its therapeutic potential. Initial studies suggest rapid absorption following administration, with peak plasma concentrations occurring within 1-2 hours. However, detailed toxicological assessments are necessary to establish safety profiles for clinical applications.

Propriétés

IUPAC Name |

N,N-dimethyl-4-[(E)-2-(1-octadecylpyridin-1-ium-2-yl)ethenyl]aniline;perchlorate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H53N2.ClHO4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-35-30-21-19-22-33(35)28-25-31-23-26-32(27-24-31)34(2)3;2-1(3,4)5/h19,21-28,30H,4-18,20,29H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEWWPHJBOPBOA-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H53ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.